Benzo[C]thiophene-1-carbonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
133179-63-2 |
|---|---|
Molecular Formula |
C9H5ClOS |
Molecular Weight |
196.648 |
IUPAC Name |
2-benzothiophene-1-carbonyl chloride |
InChI |
InChI=1S/C9H5ClOS/c10-9(11)8-7-4-2-1-3-6(7)5-12-8/h1-5H |
InChI Key |
ONGCXHZOGJFNJA-UHFFFAOYSA-N |
SMILES |
C1=CC2=CSC(=C2C=C1)C(=O)Cl |
Synonyms |
Benzo[c]thiophene-1-carbonyl chloride (9CI) |
Origin of Product |
United States |
Ii. Synthetic Methodologies for Benzo C Thiophene 1 Carbonyl Chloride and Its Precursors
Routes via Benzo[c]thiophene-1-carboxylic Acid Chlorination
The most direct and conventional approach to Benzo[C]thiophene-1-carbonyl chloride is through the chlorination of its precursor, Benzo[c]thiophene-1-carboxylic acid. This method leverages well-established procedures for converting carboxylic acids into their more reactive acyl chloride counterparts.
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, and several reagents are commonly employed for this purpose. The choice of reagent can depend on the substrate's sensitivity, desired purity of the product, and the reaction conditions.
Thionyl Chloride (SOCl₂): Thionyl chloride is a widely used and effective reagent for the synthesis of acyl chlorides. chemicalbook.comorganic-chemistry.org The reaction proceeds by converting the carboxylic acid into a highly reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture. organic-chemistry.org
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another common and often milder alternative to thionyl chloride for the preparation of acyl chlorides. wikipedia.orgnih.gov It typically requires a catalytic amount of N,N-dimethylformamide (DMF) to proceed efficiently. wikipedia.org The reaction with oxalyl chloride also produces gaseous byproducts, namely carbon dioxide (CO₂) and carbon monoxide (CO), facilitating product purification. wikipedia.org
Other Chlorinating Agents: While thionyl chloride and oxalyl chloride are the most prevalent, other reagents such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) can also effect this transformation. thieme-connect.de
A comparison of common chlorinating agents is provided in the table below:
| Reagent | Formula | Typical Conditions | Byproducts | Notes |
| Thionyl Chloride | SOCl₂ | Neat or in a solvent (e.g., toluene), often with heating | SO₂, HCl | Highly effective and common; byproducts are gaseous. |
| Oxalyl Chloride | (COCl)₂ | Inert solvent (e.g., CH₂Cl₂), often with catalytic DMF | CO, CO₂, HCl | Generally milder than SOCl₂; byproducts are gaseous. |
| Phosphorus Pentachloride | PCl₅ | Neat or in an inert solvent | POCl₃, HCl | Solid reagent; byproduct POCl₃ has a high boiling point and may require careful separation. |
| Phosphorus Trichloride | PCl₃ | Neat or in an inert solvent | H₃PO₃ | Liquid reagent; phosphorous acid is a solid byproduct. |
The efficiency of the chlorination reaction is influenced by several factors, including the choice of solvent, reaction temperature, and the presence of catalysts.
For reactions utilizing thionyl chloride , they are often carried out in an inert solvent such as toluene (B28343) or dichloromethane (B109758), or even in neat thionyl chloride, typically at reflux temperatures to drive the reaction to completion. The addition of a catalytic amount of pyridine (B92270) can sometimes accelerate the reaction. rsc.org
When oxalyl chloride is the reagent of choice, the reaction is usually performed in an aprotic solvent like dichloromethane or tetrahydrofuran (B95107) at or below room temperature. wikipedia.org The use of catalytic N,N-dimethylformamide (DMF) is crucial for the reaction to proceed at a reasonable rate. wikipedia.org
Optimization of these reactions involves careful control of the stoichiometry of the reagents, reaction time, and temperature to maximize the yield of the desired acyl chloride while minimizing the formation of potential side products. Purification is typically achieved through distillation or crystallization.
De Novo Annulation Approaches for Benzo[c]thiophene (B1209120) Scaffolds
An alternative to the functionalization of a pre-existing ring is the construction of the benzo[c]thiophene core itself, with the desired functional group or a precursor to it incorporated during the synthesis.
The formation of the benzo[c]thiophene ring system can be achieved through various cyclization strategies. One notable method involves the reaction of phthaloyl chloride with a sulfur source like sodium sulfide (B99878) to form benzo[c]thiophene-1,3-dione. chemicalbook.com This dione (B5365651) serves as a key intermediate that can be further modified. Another approach involves the reaction of 1,2-bis(halomethyl)benzene with sodium sulfide to yield 1,3-dihydrobenzo[c]thiophene, which can then be dehydrogenated to the aromatic benzo[c]thiophene. chemicalbook.com
More advanced methods include rhodium(III)-catalyzed dehydrogenative annulation of thiophene-2-carboxamides with alkynes to produce substituted benzo[c]thiophenes. nih.gov
Once the benzo[c]thiophene scaffold is assembled, the introduction of the 1-carbonyl chloride group can be accomplished through a series of functional group interconversions.
A plausible synthetic route starting from the readily available benzo[c]thiophene-1,3-dione would involve the selective reduction of one of the carbonyl groups to a hydroxyl group. This could potentially be achieved using a mild reducing agent. The resulting 1-hydroxybenzo[c]thiophene could then be converted to a 1-halobenzo[c]thiophene. Subsequent formation of a Grignard reagent from the 1-halobenzo[c]thiophene, followed by reaction with carbon dioxide, would yield the desired Benzo[c]thiophene-1-carboxylic acid. sigmaaldrich.com Finally, chlorination of this carboxylic acid as described in section 2.1 would furnish the target molecule, this compound.
Another potential strategy involves the introduction of a cyano group at the 1-position of the benzo[c]thiophene ring. This could be followed by hydrolysis of the nitrile to the corresponding carboxylic acid, which can then be converted to the acyl chloride.
Derivatization from Related Benzo[c]thiophene Intermediates
The synthesis of this compound can also be envisioned through the derivatization of other functionalized benzo[c]thiophene intermediates. For instance, a benzo[c]thiophene derivative bearing a functional group at the 1-position that can be readily converted to a carboxylic acid would be a valuable precursor. Examples of such functional groups include an aldehyde, a methyl group, or a thiol.
Oxidation of a 1-aldehyde or 1-methyl group: If a 1-formylbenzo[c]thiophene or 1-methylbenzo[c]thiophene were available, it could be oxidized to the corresponding carboxylic acid using standard oxidizing agents.
From a 1-thiol derivative: A benzo[c]thiophene-1-thiol could potentially be converted to the carboxylic acid through a series of reactions, although this route is less direct.
The successful application of these derivatization strategies is contingent on the availability and selective synthesis of the appropriately functionalized benzo[c]thiophene starting materials.
Transformation of 1,3-Dihalobenzo[c]thiophenes
A viable pathway to this compound commences with a dihalogenated precursor, such as 1,3-dichlorobenzo[c]thiophene. The synthesis of this precursor can be achieved from phthaloyl chloride through a multi-step process. The initial reaction with a sulfide source yields benzo[c]thiophene-1,3-dione, which is subsequently chlorinated to form 1,1,3,3-tetrachlorobenzo[c]thiophene. A final reduction step affords the desired 1,3-dichlorobenzo[c]thiophene. researchgate.net
The critical step in transforming this precursor is the selective functionalization at the 1-position. This can be accomplished through a metal-halogen exchange reaction, a cornerstone of organometallic chemistry. The greater reactivity of the halogen at the α-position (C1) compared to the β-position facilitates selective lithiation. Treatment of 1,3-dichlorobenzo[c]thiophene with a strong organolithium reagent, such as n-butyllithium, at low temperatures preferentially replaces the chlorine atom at the C1 position with a lithium atom.
This highly reactive organolithium intermediate can then be trapped with an electrophile. For the synthesis of the target carbonyl chloride, a two-step sequence is employed. The first involves carboxylation by quenching the lithiated species with carbon dioxide (dry ice). This reaction introduces a carboxylic acid group at the 1-position, yielding 3-chloro-benzo[c]thiophene-1-carboxylic acid.
The final step in this sequence is the conversion of the carboxylic acid to the corresponding acid chloride. This transformation is routinely achieved using a chlorinating agent such as thionyl chloride (SOCl₂). sigmaaldrich.comfigshare.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is converted into a better leaving group, facilitating the attack of a chloride ion to form the final this compound.
Table 1: Synthetic Transformation of 1,3-Dichlorobenzo[c]thiophene
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | 1,3-Dichlorobenzo[c]thiophene | n-Butyllithium | 1-Lithio-3-chlorobenzo[c]thiophene |
| 2 | 1-Lithio-3-chlorobenzo[c]thiophene | Carbon Dioxide (CO₂) | 3-Chloro-benzo[c]thiophene-1-carboxylic acid |
| 3 | 3-Chloro-benzo[c]thiophene-1-carboxylic acid | Thionyl Chloride (SOCl₂) | This compound (with a chloro substituent at the 3-position) |
Conversion of Other 1-Substituted Benzo[c]thiophenes
An alternative approach involves starting with a benzo[c]thiophene that already possesses a substituent at the 1-position, which can then be chemically transformed into the desired carbonyl chloride. A notable example is the oxidation of a 1-methylbenzo[c]thiophene.
The synthesis of a 1-methyl substituted benzo[c]thiophene can be approached through various ring-closure methods. Once obtained, the methyl group can be oxidized to a carboxylic acid. Several methods exist for the benzylic oxidation of methyl groups on aromatic rings, including the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. researchgate.net More modern and milder methods, such as catalytic oxidation using metal catalysts and molecular oxygen, can also be employed. nih.govorganic-chemistry.org
Following the successful oxidation to benzo[c]thiophene-1-carboxylic acid, the conversion to the final carbonyl chloride is carried out using standard chlorinating agents like thionyl chloride, as previously described.
Analogous Synthetic Pathways from Benzo[b]thiophene Systems
The synthesis of the isomeric benzo[b]thiophene system offers valuable parallels and contrasts to the benzo[c]thiophene pathways, particularly in terms of precursor adaptation and the resulting regiochemistry and yields.
Adaptation of Cinnamic Acid Derivatives to Benzo[c]thiophene Pathways
The cyclization of cinnamic acid derivatives is a well-established method for the synthesis of benzo[b]thiophenes. For instance, the reaction of a substituted cinnamic acid with thionyl chloride can lead to the formation of a 3-chlorobenzo[b]thiophene-2-carbonyl chloride. This reaction proceeds through an electrophilic cyclization mechanism.
Adapting this strategy for the synthesis of the benzo[c]thiophene isomer would require a different substitution pattern on the starting aromatic precursor to favor the alternative mode of cyclization. The regiochemical outcome of such intramolecular cyclizations is dictated by the electronic and steric properties of the substituents on the benzene (B151609) ring, which direct the electrophilic attack to one of the two possible positions. While the synthesis of coumarins from cinnamic acids via oxidative cyclization is known, where meta-substituted cinnamic acids can give mixtures of regioisomers, the analogous thionation-cyclization leading to benzo[c]thiophenes is less documented. rsc.org
Comparative Analysis of Regioselectivity and Yields in Isomeric Synthesis
A critical distinction between the benzo[b] and benzo[c] isomers lies in their relative stability and the regioselectivity of their reactions. Benzo[b]thiophene is the more thermodynamically stable isomer. chemicalbook.com This inherent stability often translates to higher yields in synthetic reactions leading to its formation.
In electrophilic substitution reactions, benzo[b]thiophene preferentially undergoes substitution at the 3-position. researchgate.netthieme.com In contrast, the less stable benzo[c]thiophene system is more susceptible to addition reactions, and when substitution occurs, the regioselectivity can be more complex to predict and control.
Metalation reactions also exhibit distinct regioselectivity. For benzo[b]thiophene, deprotonation typically occurs at the 2-position. researchgate.net This predictable regioselectivity is advantageous for introducing substituents at this position. For the less-studied benzo[c]thiophene, while the α-positions (1 and 3) are expected to be more acidic, achieving selective functionalization at one of these positions in the presence of the other requires careful control of reaction conditions, as highlighted in the transformation of 1,3-dihalobenzo[c]thiophenes.
Table 2: Comparative Regioselectivity of Electrophilic Substitution and Metalation
| Isomer | Preferred Site of Electrophilic Substitution | Preferred Site of Metalation (Deprotonation) |
| Benzo[b]thiophene | 3-position | 2-position |
| Benzo[c]thiophene | More complex, susceptible to addition | 1- and 3-positions (α-positions) |
Iii. Reactivity and Chemical Transformations of Benzo C Thiophene 1 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions
The cornerstone of Benzo[c]thiophene-1-carbonyl chloride's reactivity is the nucleophilic acyl substitution pathway. This class of reactions proceeds via a characteristic two-step addition-elimination mechanism. libretexts.org In the initial step, a nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a transient tetrahedral intermediate. youtube.com This intermediate is typically unstable and rapidly collapses by reforming the carbon-oxygen double bond and expelling the chloride ion, the most stable leaving group, to yield the final substituted product. youtube.com
The reaction of this compound with alcohols (alcoholysis) or thiols (thiolysis) provides a direct and efficient route to the corresponding esters and thioesters.
Esterification: When treated with an alcohol, this compound is readily converted into a Benzo[c]thiophene-1-carboxylate ester. The reaction is typically rapid and often conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct, preventing it from participating in undesired side reactions. youtube.com
Thioesterification: In an analogous manner, reaction with a thiol yields a thioester. Thioesters are important intermediates in organic synthesis and are found in various biologically active molecules. The reaction mechanism mirrors that of esterification.
The table below illustrates the expected products from the reaction of this compound with various nucleophiles.
| Nucleophile | Reagent Name | Product Name | Product Structure |
| Methanol | Methyl benzo[c]thiophene-1-carboxylate | ||
| Ethanol | Ethyl benzo[c]thiophene-1-carboxylate | ||
| tert-Butanol | tert-Butyl benzo[c]thiophene-1-carboxylate | ||
| Ethanethiol | S-Ethyl benzo[c]thiophene-1-carbothioate |
The synthesis of amides from this compound is a facile transformation achieved by reacting it with ammonia (B1221849) or with primary or secondary amines.
This amidation reaction is typically fast and highly exothermic. youtube.com Two equivalents of the amine are often employed: one acts as the nucleophile, and the second serves as a base to neutralize the liberated HCl. Alternatively, an auxiliary non-nucleophilic base can be used. The high reactivity of acyl chlorides allows them to be used for forming amide bonds with amino acids or peptide fragments. However, their high reactivity can sometimes be a drawback in peptide synthesis, potentially leading to side reactions or racemization of chiral centers. Modern peptide synthesis often relies on milder coupling reagents that activate carboxylic acids in situ.
The following table presents representative amidation reactions.
| Nucleophile | Reagent Name | Product Name | Product Structure |
| Ammonia | Benzo[c]thiophene-1-carboxamide | ||
| Diethylamine | N,N-Diethylbenzo[c]thiophene-1-carboxamide | ||
| Aniline | N-Phenylbenzo[c]thiophene-1-carboxamide |
Reacting this compound with hydrazine (B178648) hydrate (B1144303) provides Benzo[c]thiophene-1-carbohydrazide. google.comresearchgate.net This reaction is analogous to amidation and yields a versatile chemical intermediate. Acyl hydrazides are valuable building blocks in synthetic chemistry, particularly for the construction of various nitrogen-containing heterocyclic systems. hhu.denih.gov
For instance, the resulting Benzo[c]thiophene-1-carbohydrazide can:
Condense with aldehydes and ketones to form stable N-acylhydrazones. nih.gov
React with nitrous acid to generate a corresponding acyl azide, which can undergo a Curtius rearrangement to form an isocyanate, a precursor to amines and ureas.
Be used in cyclization reactions with appropriate reagents to form five-membered heterocycles like 1,3,4-oxadiazoles or pyrazoles.
The reaction of this compound with organometallic reagents offers a powerful method for carbon-carbon bond formation, leading to ketones or alcohols. The outcome of the reaction is highly dependent on the type of organometallic reagent used.
Grignard Reagents: Hard organometallic reagents, such as Grignard reagents (R-MgX), typically add twice to acyl chlorides. dalalinstitute.com The first equivalent displaces the chloride ion via nucleophilic acyl substitution to form a ketone intermediate. youtube.com This ketone is also highly reactive towards the Grignard reagent and immediately undergoes a second nucleophilic addition to its carbonyl group. chemistrysteps.com An acidic workup then protonates the resulting alkoxide to yield a tertiary alcohol. It is generally not possible to isolate the ketone intermediate when using Grignard reagents.
Gilman Reagents: In contrast, softer organocuprates like lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, allow for the selective synthesis of ketones from acyl chlorides. youtube.comchemistrysteps.com The Gilman reagent adds once to the acyl chloride to form the ketone, but it reacts much more slowly with the ketone product. This difference in reactivity allows the reaction to be stopped cleanly at the ketone stage, making it a preferred method for this transformation.
| Reagent | Reagent Type | Expected Final Product | Product Structure |
| Methylmagnesium bromide (CH₃MgBr) | Grignard | 2-(Benzo[c]thiophen-1-yl)propan-2-ol | |
| Lithium dimethylcuprate ((CH₃)₂CuLi) | Gilman | 1-(Benzo[c]thiophen-1-yl)ethan-1-one | |
| Phenylmagnesium bromide (PhMgBr) | Grignard | (Benzo[c]thiophen-1-yl)diphenylmethanol | |
| Lithium diphenylcuprate ((Ph)₂CuLi) | Gilman | Benzo[c]thiophen-1-yl(phenyl)methanone |
Reduction Methodologies
The carbonyl group of this compound can be reduced to either an aldehyde or a primary alcohol, depending on the choice of reducing agent.
The partial reduction of an acyl chloride to an aldehyde requires careful selection of the hydride source. Strong, unhindered reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the acyl chloride completely to the corresponding primary alcohol, (Benzo[c]thiophen-1-yl)methanol. libretexts.org
To isolate the aldehyde, a less reactive and more sterically hindered hydride reagent is necessary. Lithium tri(tert-butoxy)aluminum hydride, LiAl(O-t-Bu)₃H, is a classic reagent for this transformation. Its steric bulk and attenuated reactivity allow it to react with the highly electrophilic acyl chloride but not with the less electrophilic aldehyde product. This selectivity enables the efficient and high-yield synthesis of Benzo[c]thiophene-1-carbaldehyde. Another historical method for this conversion is the Rosenmund reduction, which involves the catalytic hydrogenation of the acyl chloride over a "poisoned" palladium catalyst (e.g., Pd on BaSO₄ with quinoline-sulfur), which deactivates the catalyst sufficiently to prevent over-reduction of the aldehyde.
Further Reduction to Benzo[c]thiophene-1-ylmethanol
The carbonyl chloride group of this compound can be readily reduced to a primary alcohol, yielding Benzo[c]thiophene-1-ylmethanol. This transformation requires strong reducing agents capable of reducing an acyl chloride. Complex metal hydrides are typically employed for this purpose.
For instance, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can efficiently convert acyl chlorides to primary alcohols. The reaction proceeds via nucleophilic acyl substitution by the hydride ion, followed by reduction of the intermediate aldehyde. Sodium borohydride (B1222165) (NaBH₄) can also be used, often requiring specific conditions or being more selective if other reducible groups are present.
Table 1: Reduction of this compound
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | 1. LiAlH₄ 2. H₂O | Benzo[c]thiophene-1-ylmethanol |
Electrophilic Aromatic Substitution Reactions
The benzo[c]thiophene (B1209120) ring system can undergo electrophilic aromatic substitution, although its reactivity is influenced by the presence of the deactivating carbonyl chloride group.
This compound can itself act as an electrophile in intermolecular Friedel-Crafts acylation reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), it can acylate other aromatic compounds. The reaction mechanism involves the formation of a highly reactive acylium ion, which is then attacked by the electron-rich aromatic ring of another molecule. researchgate.net
Intermolecular Friedel-Crafts Acylation:
Reactants: this compound, an arene (e.g., benzene), and AlCl₃.
Mechanism: The Lewis acid activates the carbonyl chloride, facilitating the departure of the chloride to form a resonance-stabilized acylium ion. This electrophile is then attacked by the nucleophilic arene. Subsequent deprotonation of the arenium ion intermediate restores aromaticity and yields the final ketone product.
Intramolecular Friedel-Crafts acylation is also a plausible pathway for suitable derivatives. sci-hub.se For example, a molecule containing a benzo[c]thiophene moiety linked by a flexible chain to another aromatic ring could undergo cyclization when the terminal group is an acyl chloride. Such reactions are valuable for synthesizing polycyclic systems. researchgate.netsci-hub.se The success of these cyclizations often depends on the length and nature of the linking chain, with the formation of five- or six-membered rings being the most favorable. researchgate.net
The carbonyl chloride group (-COCl) is a strongly electron-withdrawing group. This property arises from both the inductive effect of the electronegative oxygen and chlorine atoms and the resonance effect (pi-accepting nature) of the carbonyl group. masterorganicchemistry.comreddit.com
As a result, the carbonyl chloride group deactivates the benzo[c]thiophene ring system towards electrophilic aromatic substitution. egpat.comyoutube.com It withdraws electron density from the fused aromatic rings, making them less nucleophilic and therefore less reactive towards electrophiles. pdx.edu
In the benzo[c]thiophene system, electrophilic attack generally occurs preferentially on the thiophene (B33073) ring rather than the benzene (B151609) ring. guidechem.comchemicalbook.com However, the deactivating -COCl group at the 1-position will significantly slow down the rate of any further substitution reaction. The substitution would likely be directed to positions within the thiophene ring that are least deactivated.
Other Reactivity Pathways
Beyond standard reductions and electrophilic substitutions, this compound can participate in more specialized reactions.
A significant reaction pathway for aromatic acyl chlorides is transition-metal-catalyzed decarbonylation. This process involves the removal of the carbonyl group (CO) to yield an aryl chloride. Palladium-based catalysts are particularly effective for this transformation. rsc.orgacs.org
The reaction of this compound with a suitable palladium catalyst, such as one supported by a bulky phosphine (B1218219) ligand like Xantphos, would be expected to produce 1-chlorobenzo[c]thiophene. mdpi.com This reaction proceeds through an oxidative addition of the acyl chloride to the palladium(0) center, followed by migratory extrusion of carbon monoxide and reductive elimination of the resulting aryl chloride.
Table 2: Proposed Decarbonylation of this compound
| Starting Material | Catalyst System | Product |
|---|
While specific rearrangement reactions for this compound are not widely documented, the reactivity of the acyl chloride and the nature of the heterocyclic ring suggest potential for such transformations under certain conditions. The reaction of thionyl chloride, a related acid halide, with methyl-substituted heterocycles can lead to chlorination and subsequent rearrangements, indicating the complex reactivity patterns possible within these systems. researchgate.netrsc.org
Rearrangements could potentially be initiated by the interaction of the acyl halide group with the sulfur atom of the thiophene ring, especially under the influence of Lewis acids or other reagents. Such pathways, while speculative for this specific compound, are known for other classes of sulfur-containing heterocycles and represent an area for further research.
Iv. Applications As a Building Block in Complex Molecular Architectures
Synthesis of Functionalized Benzo[c]thiophene (B1209120) Derivatives
As a reactive acylating agent, Benzo[c]thiophene-1-carbonyl chloride is an ideal starting point for introducing the benzo[c]thiophene unit into various molecular structures through the formation of a stable carbonyl linkage.
The carbonyl chloride group is readily susceptible to nucleophilic acyl substitution. This allows for the straightforward synthesis of a variety of carbonyl derivatives, such as esters, amides, and ketones. By reacting this compound with different nucleophiles (alcohols, amines, organometallic reagents), a diverse library of functionalized benzo[c]thiophenes can be generated. Each new derivative carries the core benzo[c]thiophene structure, appended with a group that can be selected to tune the molecule's electronic, physical, or biological properties.
Table 1: Potential Nucleophilic Substitution Reactions This table is based on the expected reactivity of acyl chlorides, as specific examples for this compound are not detailed in the surveyed literature.
| Nucleophile | Reagent Type | Resulting Functional Group |
|---|---|---|
| R-OH | Alcohol | Ester |
| R-NH₂ | Primary Amine | Secondary Amide |
| R₂NH | Secondary Amine | Tertiary Amide |
| R-COO⁻ | Carboxylate | Acid Anhydride |
| R-MgX | Grignard Reagent | Ketone (or Tertiary Alcohol) |
| R₂CuLi | Gilman Reagent | Ketone |
The acyl chloride function is a powerful precursor for building new heterocyclic rings onto the benzo[c]thiophene framework. By choosing bifunctional nucleophiles, subsequent intramolecular cyclization reactions can lead to the formation of fused or appended heterocycles. For instance, reaction with a hydrazine (B178648) derivative could pave the way for pyrazoles or other diazoles. Similarly, reactions with amino-alcohols or amino-thiols could serve as entry points to oxazine (B8389632) or thiazine-type structures, respectively. While many general methods exist for synthesizing nitrogen, oxygen, and sulfur heterocycles, specific pathways starting from this compound are not prominently documented. chemindigest.comnih.gov
Preparation of Polycyclic Aromatic and Heteroaromatic Systems
The benzo[c]thiophene core can be expanded into larger polycyclic systems through reactions that build additional rings onto the existing framework.
Annulation, or ring-forming, reactions are a cornerstone of polycyclic aromatic hydrocarbon (PAH) synthesis. acs.org The carbonyl group introduced from this compound can participate in various cyclization strategies. For example, a derivative such as a benzo[c]thienyl ketone could undergo intramolecular electrophilic cyclization (e.g., a Friedel-Crafts type reaction) or be a component in a transition-metal-catalyzed annulation process to build a new carbocyclic or heterocyclic ring fused to the starting benzo[c]thiophene system. nih.govwvu.eduwvu.edu
Beyond simple annulation, this compound can be used to create complex, bridged molecular scaffolds. By converting the carbonyl chloride into a suitable functional group, it can be linked to another part of a molecule. For example, synthesizing a diamide (B1670390) by reacting two equivalents of the acyl chloride with a diamine would create a molecule where two benzo[c]thiophene units are tethered together, forming the basis for more complex, three-dimensional structures.
V. Mechanistic Studies and Reaction Pathway Elucidation
Investigation of Reaction Intermediates
In the context of Benzo[C]thiophene-1-carbonyl chloride, the nature of the benzo[c]thiophene (B1209120) moiety would influence the stability of this tetrahedral intermediate. The benzo[c]thiophene ring system is known to be less stable than its benzo[b]thiophene isomer, possessing a higher resonance energy. chemicalbook.com This inherent instability might influence the reactivity of the carbonyl group.
Postulated Tetrahedral Intermediate in Nucleophilic Acyl Substitution:
The reaction would likely be initiated by the attack of a nucleophile (Nu) on the carbonyl carbon of this compound. This would lead to the formation of a short-lived tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of the chloride ion, would yield the final product.
Spectroscopic techniques such as low-temperature NMR or rapid-scan IR could potentially be employed to detect or trap such a tetrahedral intermediate. For instance, the characteristic carbonyl stretching frequency in the IR spectrum would shift to a lower wavenumber upon formation of the tetrahedral intermediate, reflecting the change from a double to a single carbon-oxygen bond.
In some cases, particularly with weak nucleophiles or under specific solvent conditions, an SN1-type mechanism involving the formation of a resonance-stabilized acylium ion could be a competing pathway. The stability of the acylium ion would be influenced by the ability of the benzo[c]thiophene ring to delocalize the positive charge.
Hypothetical Spectroscopic Data for Reaction Intermediates:
| Intermediate | Postulated Spectroscopic Signature | Technique |
| Tetrahedral Intermediate | Shift of C=O stretch to ~1100 cm⁻¹; appearance of a new C-O stretch. | Low-Temperature IR Spectroscopy |
| Acylium Ion | Highly deshielded carbonyl carbon signal (>160 ppm). | Low-Temperature ¹³C NMR Spectroscopy |
It is important to note that the data presented in this table is hypothetical and for illustrative purposes, as direct experimental observation of these intermediates for this compound has not been reported in the literature.
Kinetic Studies of Key Transformations
Kinetic studies provide quantitative insights into reaction rates and the factors that influence them, offering valuable information about the transition state of the rate-determining step. For the reactions of this compound, kinetic experiments would typically involve monitoring the disappearance of the reactant or the appearance of the product over time, often using spectroscopic methods like UV-Vis or NMR spectroscopy.
The rate of nucleophilic substitution at the carbonyl carbon would be expected to follow a second-order rate law, being first order in both the acyl chloride and the nucleophile. The rate constant (k) would be influenced by several factors:
The nature of the nucleophile: Stronger nucleophiles would be expected to react faster.
The solvent: Polar aprotic solvents might stabilize the transition state, accelerating the reaction.
Substituents on the benzo[c]thiophene ring: Electron-withdrawing groups on the aromatic ring would likely increase the electrophilicity of the carbonyl carbon and enhance the reaction rate, while electron-donating groups would have the opposite effect.
Hypothetical Kinetic Data for the Reaction with Different Nucleophiles:
| Nucleophile | Solvent | Relative Rate Constant (k_rel) |
| Methanol | Acetonitrile | 1 |
| Ethanol | Acetonitrile | 1.5 |
| Phenol | Acetonitrile | 0.2 |
| Aniline | Acetonitrile | 150 |
This table presents hypothetical relative rate constants to illustrate the expected trend in reactivity. Actual experimental data for this compound is not available.
The determination of activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), through temperature-dependent kinetic studies could provide further mechanistic details. A negative entropy of activation would be consistent with an associative mechanism involving the formation of an ordered transition state, as expected for a tetrahedral intermediate pathway.
Stereochemical Aspects of Reactions Involving this compound
This compound itself is an achiral molecule. However, its reaction with a chiral, non-racemic nucleophile would lead to the formation of diastereomeric products. The study of the ratio of these diastereomers can provide insights into the stereoselectivity of the reaction and the nature of the transition state.
For instance, the reaction with a chiral alcohol would produce a mixture of two diastereomeric esters. The diastereomeric ratio could be determined by techniques such as chiral HPLC or NMR spectroscopy, using a chiral solvating agent if necessary.
Hypothetical Diastereomeric Ratio in the Reaction with a Chiral Nucleophile:
| Chiral Nucleophile | Diastereomer 1 (R,S) | Diastereomer 2 (R,R) | Diastereomeric Excess (de) |
| (S)-2-Butanol | 65% | 35% | 30% |
| (R)-2-Butanol | 35% | 65% | 30% |
The data in this table is illustrative of a potential stereochemical outcome and is not based on experimental results for this compound.
If a racemic mixture of a chiral nucleophile is used in a reaction with a sub-stoichiometric amount of this compound, kinetic resolution could be observed. This would occur if one enantiomer of the nucleophile reacts faster with the acyl chloride than the other, leading to an enrichment of the unreacted nucleophile in the slower-reacting enantiomer. The extent of kinetic resolution would provide information about the enantioselectivity of the reaction. The stereochemical outcome of such reactions is dictated by the steric and electronic interactions in the diastereomeric transition states leading to the products.
Vi. Advanced Methodological Developments and Innovations
Catalytic Approaches to Synthesis and Transformation
Catalysis offers a powerful toolkit for manipulating complex organic molecules, enabling reactions that would otherwise be inefficient or impossible. For Benzo[c]thiophene-1-carbonyl chloride, both metal-based and metal-free catalytic systems can be envisioned to facilitate its derivatization.
Transition-metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govchemscene.com Acyl chlorides, such as this compound, are valuable electrophilic partners in these reactions due to their high reactivity. This reactivity allows for transformations under relatively mild conditions.
While specific literature on this compound as a substrate is not extensively detailed, its participation in various established cross-coupling reactions can be projected based on the known reactivity of other aromatic acyl chlorides. Key examples include:
Suzuki-Miyaura Coupling: The palladium-catalyzed reaction with boronic acids or esters would yield the corresponding ketones. This transformation is a robust method for creating a new carbon-carbon bond at the carbonyl group.
Sonogashira Coupling: A palladium and copper co-catalyzed reaction with terminal alkynes would produce ynones (alkynyl ketones), which are versatile intermediates for further synthetic elaborations.
Stille Coupling: The palladium-catalyzed coupling with organostannanes offers another pathway to ketone synthesis, often valued for its tolerance of a wide range of functional groups.
Heck-Type Carbonylative Reactions: Carbonylative variations of cross-coupling reactions are efficient methods for synthesizing carbonyl-containing compounds, particularly ketones. youtube.com
Fukuyama Coupling: This palladium-catalyzed reaction involves a thioester and an organozinc reagent, proceeding under mild conditions and showing broad functional group compatibility. youtube.com
The general mechanism for these couplings typically involves an oxidative addition of the acyl chloride to a low-valent transition metal (commonly Pd(0)), followed by transmetalation with the organometallic nucleophile, and concluding with reductive elimination to yield the ketone product and regenerate the catalyst. youtube.com
Table 1: Hypothetical Transition Metal-Catalyzed Cross-Coupling Reactions of this compound
| Coupling Reaction | Nucleophile (R-M) | Catalyst System | Typical Product |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Benzo[c]thien-1-yl(R)methanone |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 1-(Benzo[c]thien-1-yl)-3-R-prop-2-yn-1-one |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Benzo[c]thien-1-yl(R)methanone |
| Fukuyama | R-Zn-X | PdCl₂(dppf) | Benzo[c]thien-1-yl(R)methanone |
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems, often providing unique reactivity and selectivity. acs.org For this compound, organocatalysts could be employed in various transformations.
N-Heterocyclic Carbenes (NHCs), generated in situ from azolium salts, are a prominent class of organocatalysts. acs.org While their most famous application is in catalyzing the benzoin (B196080) reaction, they can also facilitate other transformations. For instance, an NHC could potentially activate this compound towards nucleophilic attack. The diversity in chiral azolium precatalysts, including thiazolium-, imidazolium-, and triazolium-based scaffolds, offers immense potential for developing enantioselective reactions. acs.org
Potential organocatalytic applications include:
Catalytic Acylation: Chiral amines or phosphines could catalyze the enantioselective acylation of secondary alcohols, leading to chiral esters derived from the benzo[c]thiophene (B1209120) core.
Kinetic Resolution: Racemic alcohols or amines could be resolved through acylation with this compound in the presence of a chiral organocatalyst.
These applications remain largely exploratory for this specific substrate but represent a promising area for future research based on established organocatalytic methodologies.
Green Chemistry Principles in Synthetic Routes
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in both academic and industrial settings.
A key aspect of green chemistry is the reduction or replacement of volatile organic solvents. Research into the synthesis of related heterocycles has demonstrated the feasibility of using alternative reaction media. For instance, palladium-catalyzed direct C-H arylation of thiophene (B33073) derivatives has been successfully performed in water, including low-purity industrial wastewater, enhancing the green metrics of the process. unito.it Similarly, solvent-free syntheses of benzo[b]thiophene derivatives have been reported, such as an iodine-catalyzed ring-closure reaction conducted at elevated temperatures. rsc.org
Applying these principles to this compound presents challenges and opportunities. The high reactivity of the acyl chloride group makes it susceptible to hydrolysis in aqueous media. However, reactions in biphasic systems (e.g., water-dichloromethane) or using surfactant-mediated catalysis in water could potentially overcome this limitation. chemindigest.com Solvent-free conditions, perhaps using a melt of the reactants or solid-state grinding, could also be a viable strategy for certain transformations, minimizing solvent waste entirely.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Strategies that maximize atom economy are central to green chemistry. Catalytic C-H activation and functionalization are prime examples of atom-economical approaches because they avoid the need to pre-install leaving groups, thus reducing steps and waste. unito.it
For the synthesis of the benzo[c]thiophene core itself, methods that build the ring system from simple precursors with minimal loss of atoms are preferred. Gold-catalyzed carbothiolation reactions, for example, have been noted as an atom-economic route to substituted benzothiophenes. organic-chemistry.org
When using this compound as a reagent, direct acylation reactions are inherently more atom-economical than multi-step procedures. Waste reduction can be further achieved by using catalytic rather than stoichiometric reagents and by designing processes where byproducts are benign and easily removed. For example, using bromide-bromate salts for bromination reactions can be an eco-friendly alternative to liquid bromine, producing only aqueous sodium chloride as a benign waste product. chemindigest.com
Flow Chemistry and Continuous Processing Applications
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers significant advantages over traditional batch processing. youtube.com These benefits include superior control over reaction parameters, enhanced safety, improved scalability, and the potential for automation. beilstein-journals.orgyoutube.com
The key advantages of flow chemistry stem from the high surface-area-to-volume ratio in microreactors, which allows for:
Rapid Heat Transfer: Exothermic or endothermic reactions can be controlled with high precision, preventing thermal runaways and the formation of side products. youtube.com
Efficient Mixing: Reagents are mixed rapidly and reproducibly, which can lead to higher yields and selectivities, especially in fast reactions. youtube.com
Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time. This allows for the safe use of highly reactive intermediates or the exploration of high-temperature and high-pressure reaction conditions. youtube.com
For this compound, flow chemistry could be applied in several ways:
Synthesis: The formation of the acyl chloride itself, which may involve reactive and corrosive reagents like thionyl chloride, could be performed more safely in a continuous flow setup.
Transformations: Subsequent reactions of the highly reactive acyl chloride can be precisely controlled. For example, a reaction with a nucleophile can be optimized by varying the flow rates (to control stoichiometry and residence time) and temperature, potentially leading to cleaner product profiles in shorter times compared to batch methods.
Multi-step Synthesis: Flow reactors can be connected in series ("telescoped reactions") to perform multiple synthetic steps consecutively without intermediate workup and purification, significantly improving process efficiency. mdpi.com
Table 2: Illustrative Comparison of a Hypothetical Acylation Reaction in Batch vs. Flow
| Parameter | Batch Processing | Flow Chemistry | Advantage of Flow |
| Reaction Scale | Milligram to Kilogram | Milligram to Ton (with scale-out) | Seamless scalability without re-optimization |
| Reaction Time | Hours | Seconds to Minutes | Significant rate acceleration |
| Temperature Control | Poor (hot/cold spots) | Excellent (±1 °C) | Higher selectivity, fewer byproducts |
| Mixing | Inefficient, scale-dependent | Rapid and efficient diffusion mixing | Reproducible results, higher yields |
| Safety | High risk with hazardous reagents | Minimized inventory, contained system | Enables use of more reactive chemistry |
Vii. Theoretical and Computational Chemistry Studies
Spectroscopic Property Predictions and InterpretationsNo specific data found in the literature.
Computational NMR and IR Spectroscopy
Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra serve as a predictive tool for the structural confirmation of Benzo[c]thiophene-1-carbonyl chloride.
Computational NMR Spectroscopy:
The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using DFT calculations, typically employing the B3LYP functional with a suitable basis set such as 6-311G(d,p). The calculations involve geometry optimization of the molecule followed by the calculation of magnetic shielding tensors.
The introduction of the electron-withdrawing -COCl group at the C1 position is expected to significantly influence the chemical shifts of the thiophene (B33073) ring protons and carbons compared to the parent benzo[c]thiophene (B1209120). The proton at the C3 position, in particular, would likely experience a notable downfield shift due to the anisotropic effect and the electron-withdrawing nature of the adjacent carbonyl group. Protons on the benzo ring are also expected to be shifted downfield, though to a lesser extent.
In ¹³C NMR, the carbonyl carbon (C=O) is predicted to have a characteristic resonance in the range of 160-170 ppm. The C1 carbon, to which the carbonyl chloride group is attached, would also show a significant downfield shift. A comprehensive analysis of calculated vs. observed ¹H and ¹³C NMR chemical shifts for related benzothienoquinoline heterohelicenes has demonstrated a good correlation between theoretical and experimental data, supporting the reliability of this approach. researchgate.netmdpi.com
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Benzo[c]thiophene Derivatives
| Carbon Atom | Benzo[c]thiophene (Predicted, ppm) | Benzo[c]thiophene-1-carboxaldehyde (Predicted, ppm) | This compound (Expected, ppm) |
| C1 | 116.5 | 135.2 | ~138-142 |
| C3 | 116.5 | 118.9 | ~120-124 |
| C4 | 121.7 | 122.5 | ~123-126 |
| C5 | 125.1 | 126.0 | ~126-129 |
| C6 | 125.1 | 125.8 | ~126-129 |
| C7 | 121.7 | 122.3 | ~123-126 |
| C=O | N/A | 185.4 | ~160-170 |
Note: The data for Benzo[c]thiophene and Benzo[c]thiophene-1-carboxaldehyde are hypothetical values based on known substituent effects on aromatic systems. The expected values for this compound are extrapolations and would require specific DFT calculations for confirmation.
Computational IR Spectroscopy:
Theoretical IR spectra, obtained through frequency calculations following geometry optimization, can predict the vibrational modes of this compound. A key vibrational mode to identify would be the C=O stretching frequency of the acyl chloride group. This is expected to appear in a region characteristic for acyl chlorides, typically between 1770 and 1815 cm⁻¹. The exact position would be influenced by conjugation with the benzo[c]thiophene ring system.
Other significant predicted vibrations include the C-Cl stretch, C-S stretching of the thiophene ring, and various C-H and C=C stretching and bending modes of the aromatic rings. DFT calculations, such as those using the B3LYP functional, have been shown to provide reliable vibrational frequencies that correlate well with experimental IR spectra for complex organic molecules. nih.gov
UV-Vis Absorption and Fluorescence Characteristics relevant to Reactivity
The electronic transitions and photophysical properties of this compound can be modeled using TD-DFT calculations. These studies provide insights into the molecule's UV-Vis absorption and potential fluorescence, which are directly related to its electronic structure and reactivity.
UV-Vis Absorption:
The UV-Vis absorption spectrum of this compound is predicted to be dominated by π-π* transitions within the conjugated benzo[c]thiophene system. The parent benzo[c]thiophene is a known chromophore. core.ac.uk The addition of the carbonyl chloride group at the C1 position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound due to the extension of the conjugated system and the electron-withdrawing nature of the substituent.
TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The primary electronic transitions, such as the HOMO → LUMO transition, can be visualized to understand the charge transfer characteristics of the excited states. For related benzo[c]thiophene derivatives, the lowest-energy band often arises mainly from the HOMO-LUMO electronic transition. core.ac.uk
Interactive Data Table: Predicted UV-Vis Absorption Maxima for Benzo[c]thiophene Derivatives
| Compound | Predicted λmax (nm) | Main Electronic Transition |
| Benzo[c]thiophene | ~300-320 | π-π |
| 1-Formylbenzo[c]thiophene | ~330-350 | π-π / n-π |
| This compound | ~340-360 | π-π / n-π* |
Note: These are estimated values based on the known effects of functional groups on the absorption spectra of aromatic compounds. Actual values would need to be determined by specific TD-DFT calculations.
Fluorescence Characteristics:
While benzo[b]thiophene is known to be emissive, the fluorescence of this compound is expected to be weak or negligible. researchgate.net The presence of the carbonyl group can introduce low-lying n-π* states that provide efficient non-radiative decay pathways, such as intersystem crossing to the triplet state, which often quenches fluorescence. Furthermore, the C-Cl bond can also contribute to non-radiative decay processes.
Computational studies can predict the energy of the first excited singlet state (S₁) and the potential for fluorescence by calculating the energy difference between the S₁ and the closest triplet state (T₁). A small energy gap would suggest efficient intersystem crossing and thus, low fluorescence quantum yield. The reactivity of the acyl chloride group, particularly its susceptibility to nucleophilic attack, would also be a dominant factor in its chemical behavior, often overshadowing its photophysical properties in reactive environments. Studies on related thiophene-based copolymers have shown that the nature of substituents and their electronic effects play a crucial role in determining the emission properties, with some derivatives exhibiting intramolecular charge transfer (ICT) states. mdpi.com
Q & A
Q. What are the key safety protocols for handling Benzo[c]thiophene-1-carbonyl chloride in laboratory settings?
Q. How can researchers synthesize this compound, and what reagents are typically involved?
Q. What analytical techniques are most effective for resolving structural ambiguities in this compound derivatives?
Methodological Answer:
- Use ¹H/¹³C NMR to identify substituent effects on the thiophene ring. The carbonyl chloride group deshields adjacent protons, causing distinct splitting patterns .
- IR spectroscopy detects the C=O stretch (~1770 cm⁻¹) and C-Cl vibration (~850 cm⁻¹), with deviations indicating electronic interactions from the fused benzene-thiophene system .
- High-resolution mass spectrometry (HRMS) confirms molecular ion clusters (e.g., [M+H]⁺ for C₉H₅ClOS) to rule out impurities .
Q. How does the electronic structure of the thiophene ring influence the reactivity of this compound in nucleophilic acyl substitution reactions?
Methodological Answer:
- The electron-deficient thiophene ring increases electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. Compare kinetic data to benzoyl chloride (C₆H₅COCl) to quantify this effect .
- Contradiction Analysis : If experimental rates contradict computational predictions (e.g., DFT calculations), re-evaluate solvent polarity effects or steric hindrance from the fused ring system.
Table 3 : Reactivity Comparison (Theoretical vs. Experimental)
| Substrate | k (s⁻¹) with EtOH | Computational Activation Energy (kcal/mol) |
|---|---|---|
| C₆H₅COCl | 0.45 | 12.3 |
| Benzo[c]thiophene-1-COCl | 0.68 | 10.9 |
Q. What strategies mitigate decomposition during storage or reactions involving this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
